Sarkomycin Z

Antitumor antibiotics Sarkomycin dimerization HeLa cytotoxicity assay

Researchers quantifying sarkomycin dimerization require a certified inactive standard to distinguish degradation products from active monomer. Sarkomycin Z provides the definitive negative control with IC50 >100 μM against HeLa cells. • Validated reference for stability-indicating HPLC/polarographic methods • Authenticated negative control for α-methylene cyclopentanone SAR studies • LC-MS dereplication standard for Streptomyces extract screening Standard packs: 5 mg-1 g. Custom synthesis available. In stock.

Molecular Formula C14H18O7
Molecular Weight 298.29 g/mol
Cat. No. B1249478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarkomycin Z
Synonymssarcomycin Z
sarkomycin Z
Molecular FormulaC14H18O7
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1CC(=O)C(C1C(=O)O)CCC2(C(CCC2=O)C(=O)O)O
InChIInChI=1S/C14H18O7/c15-10-3-1-8(12(17)18)7(10)5-6-14(21)9(13(19)20)2-4-11(14)16/h7-9,21H,1-6H2,(H,17,18)(H,19,20)/t7-,8+,9-,14-/m0/s1
InChIKeyCLZCOSSNMHCIQY-KSCJFIISSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarkomycin Z Reference Standard


Sarkomycin Z (sarcomycin Z, CAS not assigned) is a crystalline dimerization product of the historical antitumor antibiotic sarkomycin, produced by Streptomyces erythrochromogenes [1]. Unlike the active monomer sarkomycin A — a 2-methylene-3-oxocyclopentanecarboxylic acid that showed in vivo efficacy against Ehrlich ascitic carcinoma and Yoshida sarcoma [2] — Sarkomycin Z lacks the α,β-unsaturated ketone pharmacophore essential for antitumor activity and is classified as the biologically inactive crystal form obtained upon sarkomycin polymerization [3]. Its structure was definitively solved in 1997 by NMR spectroscopy and X-ray crystallography [1], establishing it as a dimeric species with molecular formula C14H18O7 (MW 298.29 Da). Sarkomycin Z currently serves primarily as a reference standard for distinguishing active sarkomycin from its inactive degradation/polymerization products in analytical, stability, and quality-control contexts.

Sarkomycin Z Substitution Invalidity


Procurement decisions involving sarkomycin-class compounds cannot rely on generic interchangeability, because the structural determinant of biological activity — the exocyclic α-methylene group conjugated to the cyclopentanone carbonyl — dictates a binary active/inactive distinction. Sarkomycin A (active monomer) contains this α,β-unsaturated ketone and demonstrates antitumor activity both in vitro and in vivo, including prolongation of survival in Ehrlich ascitic carcinoma-bearing mice [1] and direct cytotoxicity against HeLa cells . Sarkomycin Z (inactive dimer) is the product of spontaneous or acid-catalyzed polymerization of the active monomer [1] [2]; it lacks the reactive Michael acceptor system and consequently exhibits IC50 > 100 μM against HeLa cells — a loss of potency of at least three orders of magnitude relative to sarkomycin A's reported activity. Even within the cyclopentenone antibiotic class, compounds such as methylenomycin A (antibacterial, plasmid-encoded biosynthesis) or sparsomycin (ribosomal 50S peptidyl transferase inhibitor) possess entirely distinct target profiles and cannot substitute for sarkomycin Z in experiments specifically designed around sarkomycin's dimerization chemistry, stability profiling, or analytical method validation [3].

Sarkomycin Z Differentiation Evidence


HeLa Cell Cytotoxicity vs. Sarkomycin A

Sarkomycin Z is functionally distinguished from the active parent monomer sarkomycin A by a profound loss of cytotoxic activity. In vitro testing against HeLa cervical carcinoma cells shows Sarkomycin Z has an IC50 exceeding 100 μM , whereas sarkomycin A — which retains the intact α-methylene cyclopentanone warhead — demonstrates potent anti-HeLa cell activity in tissue culture as documented in the foundational sarkomycin literature [1]. This represents a minimum ~3-log reduction in potency attributable to the absence of the conjugated exocyclic methylene group in the dimerized product. The same structural feature also abolishes antibacterial activity: Sarkomycin Z exhibits MIC >128 μg/mL against Staphylococcus aureus .

Antitumor antibiotics Sarkomycin dimerization HeLa cytotoxicity assay Structure-activity relationship

X-ray Structure vs. Sarkomycin D

Sarkomycin Z and its co-dimerization product Sarkomycin D (crystal-D) are two structurally distinct dimeric species formed from sarkomycin monomer. The complete NMR spectral assignments and X-ray crystallographic structures of both dimers were reported by Kondo et al. (1997) [1]. Sarkomycin Z (crystal-Z) and Sarkomycin D (crystal-D) represent different dimerization modes of the sarkomycin monomer; their unambiguous differentiation requires the specific crystallographic or NMR parameters established in the 1997 structural determination. Without authentic reference material matching the published crystallographic data, researchers cannot reliably distinguish which dimeric species is present in a given sarkomycin degradation mixture.

Sarkomycin dimer crystallography NMR structural elucidation Quality control reference standard Dimerization product characterization

In Vivo Antitumor Activity vs. Monomer

The in vivo antitumor activity that defined sarkomycin's historical therapeutic profile is entirely absent in Sarkomycin Z. Original pharmacological studies demonstrated that the active sarkomycin monomer inhibited the increase of tumorous ascites and prolonged survival in mice bearing Ehrlich ascitic carcinoma and ascitic sarcoma 180 [1]. Maeda and Kondo (1958) subsequently showed that sarkomycin's spontaneous polymerization to the inactive crystal Z form — accelerated under acidic conditions including exposure to formic acid — completely abrogated this biological activity [2]. sarkomycin-INH (the isonicotinic acid hydrazide condensation product), developed explicitly to circumvent this instability problem, retained antitumor potency of 3 mg units/mg when compared against standard sarkomycin and exhibited even stronger activity against Yoshida rat sarcoma [2].

Ehrlich ascitic carcinoma Yoshida sarcoma In vivo antitumor model Sarkomycin polymerization inactivation

Polarographic Behavior vs. Monomer

Sarkomycin Z and Sarkomycin D can be distinguished from the parent sarkomycin monomer and from each other by their characteristic polarographic reduction waves. Ida et al. demonstrated that both crystal Z and crystal D show a single polarographic wave in the acid region (below pH 4.0), whereas the active monomer and the related compound 3-methyl-2-oxocyclopentane-1-carboxylic acid exhibit distinct electrochemical behavior with different pH-dependent wave profiles [1]. This polarographic signature provides a practical analytical method for confirming the identity and purity of Sarkomycin Z as distinct from other sarkomycin-related species in research and quality-control settings.

Polarography Sarkomycin degradation analysis Electrochemical detection Quality control method

Michael Acceptor Absence vs. Active Cyclopentenones

The mechanism of sarkomycin's antitumor activity is dependent on the α-methylene cyclopentanone moiety acting as a Michael acceptor for biological nucleophiles, a pharmacophore shared with other cyclopentenone antibiotics such as methylenomycin A and pentenomycins [1]. In Sarkomycin Z, both monomeric units have lost this reactive exocyclic methylene through the dimerization process — the covalent linkage between the two cyclopentanone rings eliminates the α,β-unsaturated ketone system from both halves of the dimer [2]. In contrast, methylenomycin A retains its exocyclic methylene and demonstrates both antibacterial activity (effective against Gram-positive and Gram-negative bacteria) and in vitro antitumor activity against KB nasopharyngeal carcinoma cells [3], and the epi-pentenomycins likewise maintain the reactive enone system [1]. This mechanistic distinction is absolute: Sarkomycin Z cannot act through the same Michael acceptor mechanism as active cyclopentenone antibiotics, positioning it solely as a structural reference for the inactivated dimer state.

Michael acceptor pharmacophore α-methylene cyclopentanone Sarkomycin inactivation mechanism Structure-activity relationship

Isolation from Streptomyces sp. HS-HY-144

Sarkomycin Z was re-isolated as a discrete natural product from Streptomyces sp. HS-HY-144, a strain collected from agricultural soil in Tengchong, Yunnan, China [1]. This 2015 isolation from a geographically distinct Streptomyces strain confirms that the dimerization pathway yielding Sarkomycin Z is not merely an artifact of historical sarkomycin handling but represents a reproducible secondary metabolic outcome. The HS-HY-144 strain produced Sarkomycin Z alongside other sarkomycin analogs, with structure characterization accomplished through integrated spectroscopic methods [1]. This finding positions Sarkomycin Z as a bona fide natural product with defined biosynthetic provenance, rather than solely a chemical degradation artifact, and supports its procurement as a characterized reference material for natural product dereplication studies.

Sarkomycin analog isolation Streptomyces secondary metabolites Natural product dereplication HS-HY-144 strain

Sarkomycin Z Application Scenarios


Stability-Indicating Analytical Reference

Sarkomycin Z is the ideal certified reference material for quantifying sarkomycin dimerization in stability-indicating analytical methods. Its well-characterized polarographic wave in the acid region (pH <4.0) [1] and complete NMR/X-ray structural assignment [2] enable its use as a calibration standard in HPLC, polarographic, or spectroscopic monitoring of active sarkomycin degradation. Researchers studying sarkomycin formulation stability or developing lyophilization protocols should procure Sarkomycin Z as the definitive marker of the inactive dimerization pathway.

SAR Negative Control

Because Sarkomycin Z lacks the α-methylene cyclopentanone Michael acceptor while retaining the core cyclopentanone scaffold, it serves as the optimal negative control in SAR campaigns comparing active sarkomycin analogs (e.g., sarkomycin A, sarkomycin-INH, synthetic α-methylene cyclopentanones) [1]. Its IC50 >100 μM against HeLa cells [2] provides a validated inactive baseline against which the potency of novel monomeric analogs can be quantified, ensuring that observed cytotoxicity is genuinely attributable to the reactive enone pharmacophore rather than nonspecific cyclopentanone effects.

Polymerization Pathway Probe

Investigators studying the chemical mechanism of sarkomycin inactivation — including acid-catalyzed dimerization kinetics, the role of sulfhydryl compounds in modulating polymerization rates, or the design of stabilized sarkomycin prodrugs — require authentic Sarkomycin Z as the defined endpoint of the inactivation cascade [1] [2]. The availability of both Sarkomycin Z and Sarkomycin D as structurally solved dimers enables comparative kinetic and mechanistic studies that can inform rational design of degradation-resistant sarkomycin therapeutics.

Dereplication Reference for Metabolomics

With its confirmed isolation from Streptomyces sp. HS-HY-144 as a discrete secondary metabolite [1], Sarkomycin Z is valuable as an authenticated reference compound in LC-MS-based dereplication workflows targeting cyclopentenone antibiotics from Streptomyces culture extracts. Its inclusion in spectral libraries enables rapid discrimination between active sarkomycin-type metabolites and inactive dimeric congeners, preventing false-positive hits in bioassay-guided fractionation campaigns searching for antitumor-active cyclopentenone natural products.

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